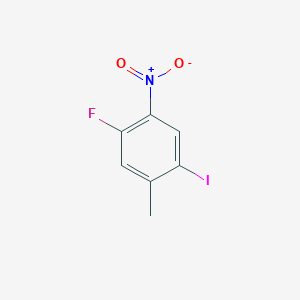

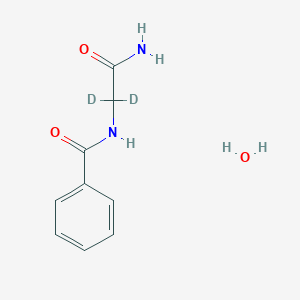

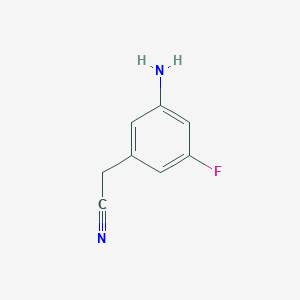

![molecular formula C5H2BrClN4 B1447162 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine CAS No. 1935930-11-2](/img/structure/B1447162.png)

3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine

Overview

Description

3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine is a pyrimidine derivative . Pyrimidine derivatives are used in the preparation of related heterocycles as DNA-dependent protein kinase inhibitors for the treatment of diseases .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves various methods . One method involves the use of 5-bromo-1H-pyrazolo[3,4-b]pyridine and N-iodosuccinimide, which are dissolved by DMF and then heated at 60 °C and stirred for 12 hours .Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as novel CDK2 targeting compounds . These compounds have shown significant inhibitory activity .Scientific Research Applications

Synthesis of New Polyheterocyclic Ring Systems

3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, a related compound, was used to construct new polyheterocyclic ring systems. This precursor underwent reactions to form derivatives like pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c]triazine. The resultant compounds exhibited potential antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Preparation of Pyrazolo Derivatives

1-Bromo-2-(5-Chlorobenzofuran-2-yl)ethanedione-1-phenylhydrazone was used to prepare pyrazoles and pyrazolo[3,4-d]pyrimidines. These compounds were characterized by elemental analysis and spectral data, highlighting their synthetic utility (Abdelhamid, Elghandour, & El-Reedy, 2008).

Pharmacological Study of Pyrazolines

A series of 5-bromo-2-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)pyrimidine were synthesized and assessed for antioxidant, anti-inflammatory, and analgesic activities. Some of these compounds showed significant biological activities compared to standard drugs (Adhikari et al., 2012).

Halomethylated Pyrazolo[1,5-a]pyrimidines

The synthesis of halomethylated pyrazolo[1,5-a]pyrimidines revealed highly regioselective products. A protocol for bromination at the 3-position of pyrazolo[1,5-a]pyrimidines was also investigated, adding to the chemical diversity of these compounds (Martins et al., 2009).

Influence of Substituents on Crystal Packing

The study of crystalline structures of substituted pyrazolo[1,5-a]pyrimidines showed how bulky and halogen substituents influence crystal packing. This understanding is crucial for designing materials with desired physical and chemical properties (Frizzo et al., 2011).

Antiviral/Antitumor Activities of Pyrazolo[3,4-d]pyrimidine-Selone Nucleosides

Pyrazolo[3,4-d]pyrimidine-4(5H)-selone ribonucleosides were synthesized as potential antiparasitic agents. Their in vitro testing against viruses and tumor cells revealed significant activities, indicating their potential in medical applications (Ugarkar et al., 1984).

Novel Synthetic Method for Pyrazolo[1,5-a]pyrimidine Derivatives

A novel synthetic method involving a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate was developed. This method offers a straightforward approach for incorporating unique aryl and amino substituents into the pyrazolo[1,5-a]pyrimidine scaffold (Catalano et al., 2015).

Mechanism of Action

Target of Action

The primary target of 3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition prevents the phosphorylation of key components necessary for cell proliferation . The compound fits well into the active site of CDK2, forming essential hydrogen bonds with Leu83 .

Biochemical Pathways

The inhibition of CDK2 by this compound affects the cell cycle progression . Specifically, it leads to an alteration in cell cycle progression, resulting in cell growth arrest at the G0-G1 stage .

Pharmacokinetics

These properties contribute to the observed antitumor activity of the compound .

Result of Action

The result of the action of this compound is significant inhibition of cell growth . The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . It also induces apoptosis within HCT cells .

Safety and Hazards

Future Directions

Pyrazolo[3,4-d]pyrimidine and related compounds have potential for further exploration due to their inhibitory activity against CDK2 . They could be used in the treatment of various cancers, including colorectal cancer, non-small cell lung cancer, glioblastoma, and head and neck squamous cell carcinoma .

Biochemical Analysis

Biochemical Properties

3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle by phosphorylating key proteins involved in cell division. By inhibiting CDK2, this compound can disrupt the cell cycle, leading to cell growth arrest and apoptosis . This compound interacts with the active site of CDK2 through hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to induce cell cycle arrest at the G0-G1 phase, thereby preventing cell proliferation . Additionally, this compound promotes apoptosis by activating caspases, which are proteases that play a key role in programmed cell death . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of CDK2. The compound binds to the ATP-binding pocket of CDK2, preventing the phosphorylation of target proteins required for cell cycle progression . This binding interaction is facilitated by hydrogen bonds with key amino acid residues in the active site of CDK2, such as Leu83 . Additionally, this compound can modulate gene expression by influencing transcription factors involved in cell cycle regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained cell cycle arrest and apoptosis in cancer cells . The compound’s efficacy may diminish over time due to potential degradation or the development of cellular resistance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while doses above this threshold can lead to adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . This enzyme family is responsible for the oxidative metabolism of many xenobiotics, including this compound . The compound can also affect metabolic flux by altering the levels of key metabolites involved in cellular respiration and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the nucleus, where it can exert its inhibitory effects on CDK2 . The compound’s distribution is influenced by its lipophilicity, which allows it to cross cell membranes and accumulate in lipid-rich environments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with CDK2 and other nuclear proteins involved in cell cycle regulation . Targeting signals and post-translational modifications, such as phosphorylation, can direct this compound to specific compartments within the cell . This localization is essential for the compound’s ability to modulate gene expression and inhibit cell proliferation .

Properties

IUPAC Name |

3-bromo-5-chloro-2H-pyrazolo[4,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClN4/c6-4-3-2(10-11-4)1-8-5(7)9-3/h1H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCRIHEKACCATGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NC2=C(NN=C21)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4H,5H,6H,7H,8H-thieno[3,2-b]azepine hydrochloride](/img/structure/B1447083.png)

![[2-(Pyrrolidin-1-yl)phenyl]methanamine hydrochloride](/img/structure/B1447093.png)

![tert-butyl N-[2-(cyclopentylmethyl)-3-hydroxypropyl]carbamate](/img/structure/B1447094.png)

![1-[(Tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid](/img/structure/B1447095.png)

![4-Methyl-[1,2,3]thiadiazole-5-carboxamidine](/img/structure/B1447097.png)